Etryptamine, (R)-
Description
Historical Context of (R)-Etryptamine Discovery and Early Scientific Investigations
The parent compound, racemic α-ethyltryptamine (etryptamine), was first described in the scientific literature in 1947. wikipedia.orgnih.gov Initial research into its properties identified it as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govdrugbank.com This mechanism of action led to its development as an antidepressant by the Upjohn chemical company in the 1960s. wikipedia.orgdrugbank.com Marketed under the brand name Monase, it was administered to over 5,000 patients. wikipedia.org However, its clinical use was short-lived. By 1962, approximately a year after its introduction, it was withdrawn from the market due to the incidence of idiosyncratic agranulocytosis, a serious blood disorder, in several patients. wikipedia.orgdrugbank.com
The specific investigation of etryptamine's stereochemistry came later. The individual optical isomers, (R)-Etryptamine and (S)-Etryptamine, were first explicitly described in a 1970 patent by Anthony. nih.govacs.org This development suggested an effort to understand if the therapeutic effects and the adverse side effects of the racemic mixture could be attributed to one specific enantiomer. nih.govacs.org However, published clinical investigations into the individual isomers did not immediately follow, and neither enantiomer was ever marketed as a standalone pharmaceutical. nih.govacs.org
| Year | Key Event |
|---|---|
| 1947 | Racemic α-ethyltryptamine (etryptamine) first described in scientific literature. wikipedia.orgnih.gov |
| c. 1961 | Etryptamine acetate (as Monase) marketed as an antidepressant by Upjohn. wikipedia.orgdrugbank.com |
| 1962 | Monase withdrawn from the market due to side effects. drugbank.com |
| 1970 | The optical isomers of etryptamine, including (R)-Etryptamine, are first described in a patent. nih.govacs.org |
Evolution of Academic Research Interest in (R)-Etryptamine and Related Tryptamines
Following its withdrawal from clinical use, academic interest in etryptamine remained limited for several years. A resurgence in research occurred from the 1980s onward, largely prompted by the compound's appearance on the illicit drug market. nih.govacs.org This led to its classification as a Schedule I substance in the United States by the Drug Enforcement Administration (DEA) in 1993, which further spurred pharmacological investigations to better understand its effects. drugbank.com
Research during this period began to reveal a more complex pharmacological profile than just MAO inhibition. Studies demonstrated that etryptamine also acts as a releasing agent for serotonin, norepinephrine, and dopamine, a mechanism shared with drugs like 3,4-methylenedioxymethamphetamine (MDMA). drugbank.com This discovery shifted the scientific understanding of its psychoactive effects.
The wider context for this evolving interest is the renaissance in psychedelic research. acs.org In recent decades, there has been a significant increase in academic and clinical studies investigating tryptamines and other psychedelic compounds for potential therapeutic applications in treating neuropsychiatric disorders such as depression, anxiety, and substance use disorders. nih.govfrontiersin.org This has created a fertile academic environment for re-examining historical compounds like etryptamine and its isomers to understand their mechanisms of action and structure-activity relationships. nih.govacs.org
Contemporary Academic Relevance of (R)-Etryptamine Studies within Neuropharmacology and Medicinal Chemistry
In contemporary academic research, (R)-Etryptamine is relevant primarily as a tool for probing the neuropharmacology of the serotonin system and as a structural template in medicinal chemistry. Its distinct properties, when compared to its (S)-enantiomer and the racemic mixture, allow for a deeper understanding of receptor interactions and functional outcomes.
Neuropharmacology: Modern neuropharmacological research has focused on elucidating the specific molecular targets of the etryptamine isomers. Studies have shown that (R)-Etryptamine and its counterpart bind to various serotonin receptors, but with different affinities and functional activities. nih.gov For example, while both isomers exhibit modest affinity for human 5-HT1E and 5-HT1F receptors, a notable difference appears at the 5-HT2A receptor. nih.gov Research has demonstrated that racemic etryptamine and (R)-Etryptamine are functionally inactive as agonists at 5-HT2A receptors. nih.gov In contrast, the (S)-isomer acts as a partial agonist at this receptor, which is a primary target for classic psychedelic compounds. nih.gov This functional divergence underscores the importance of studying the individual isomers to accurately map the neuropharmacological footprint of the drug.
Furthermore, research confirms that etryptamine acts as a serotonin releasing agent, an action that contributes to its MDMA-like behavioral profile in animal models. nih.govnih.gov Studies investigating the locomotor activity in rats found that etryptamine induces hyperactivity, an effect that can be attenuated by a serotonin reuptake inhibitor, suggesting this activity is mediated by the release of presynaptic serotonin. nih.gov
| Pharmacological Target/Assay | (R)-Etryptamine | (S)-Etryptamine |
|---|---|---|
| 5-HT2A Receptor Functional Activity | Functionally inactive as an agonist. nih.gov | Partial agonist. nih.gov |
| Binding Affinity at 5-HT1E Receptors (Ki nM) | 2,265 nM. nih.gov | 1,580 nM. nih.gov |
| Binding Affinity at 5-HT1F Receptors (Ki nM) | 8,376 nM. nih.gov | 4,849 nM. nih.gov |
| Drug Discrimination (vs. Racemic α-ET in rats) | Substitutes for racemic α-ET (ED50 = 1.3 mg/kg). researchgate.net | Substitutes for racemic α-ET (ED50 = 1.6 mg/kg). researchgate.net |
Medicinal Chemistry: The tryptamine (B22526) scaffold is a foundational structure in medicinal chemistry, serving as the backbone for numerous natural products and synthetic drugs. mdpi.com The study of (R)-Etryptamine and its derivatives contributes to the broader understanding of structure-activity relationships (SAR) within this chemical class. By modifying the core tryptamine structure—such as by adding the α-ethyl group and exploring the resulting stereochemistry—chemists can modulate pharmacological activity. The distinct profiles of the (R)- and (S)-enantiomers provide valuable data for designing new compounds with greater receptor selectivity and potentially improved therapeutic profiles, separating desired pharmacological actions from unwanted side effects. nih.gov This is particularly relevant in the current research climate, where there is a drive to develop novel therapeutics for psychiatric conditions based on the tryptamine structure. frontiersin.org
Structure
3D Structure
Properties
CAS No. |
10215-73-3 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
ZXUMUPVQYAFTLF-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of R Etryptamine
Pioneering Synthetic Routes to (R)-Etryptamine
The initial synthesis of racemic etryptamine (B1671773) (α-ethyltryptamine or AET) was reported in 1947 as a precursor for β-carbolines. researchgate.netnih.govnih.gov A common early method for preparing etryptamine involves the condensation of indole-3-carboxaldehyde (B46971) with 1-nitropropane, which is then reduced to form the final product. theswissbay.ch Another approach involves the alkylation of tryptamine (B22526) with ethyl iodide in the presence of a base. evitachem.com These early methods produced a racemic mixture of (R)- and (S)-etryptamine. The separation of these enantiomers was crucial for studying their distinct biological activities and was often achieved through classical resolution techniques using chiral acids.
Advanced Synthetic Strategies for (R)-Etryptamine Enantiomerically Pure Forms
The demand for enantiomerically pure (R)-etryptamine has driven the development of more advanced and efficient synthetic strategies. These methods aim to control the stereochemistry during the synthesis, avoiding the need for challenging and often lower-yielding resolutions of racemic mixtures.
Stereoselective Synthesis of (R)-Etryptamine and its Enantiomers
Stereoselective synthesis is key to obtaining specific enantiomers of chiral molecules like etryptamine. The Pictet-Spengler reaction, a fundamental method for synthesizing tetrahydro-β-carbolines from tryptamines, has been a major focus for asymmetric modifications. illinois.edu
Chiral Auxiliaries in (R)-Etryptamine Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. rsc.org In the context of tryptamine synthesis, various chiral auxiliaries have been employed to achieve high diastereoselectivity.
One notable example involves the use of (1R)-1-aryl-ethanamines as chiral auxiliaries in the synthesis of 1-substituted-tetrahydro-β-carbolines, which can be precursors to chiral tryptamines. rsc.org For instance, tryptamine can be reacted with diethyl oxalate, and the resulting product is then coupled with a chiral amine like (1R)-1-phenylethanamine. rsc.org Subsequent cyclization and removal of the auxiliary can yield the desired (R)-configured product. rsc.org
Another approach utilizes chiral acetylenic sulfoxides. Tryptamine can be reacted with a chiral acetylenic sulfoxide, followed by cyclization and desulfurization to produce optically pure (R)-tetrahydroharman, a related β-carboline. rsc.org The use of an α-naphthylethyl chiral auxiliary attached to the tryptamine nitrogen has also been investigated in the diastereoselective Pictet-Spengler reaction, yielding tetrahydro-β-carbolines with good diastereoselectivity. clockss.org
| Chiral Auxiliary Type | Example | Application | Reference |
| Chiral Amines | (1R)-1-Aryl-ethanamines | Synthesis of 1-substituted-THβCs | rsc.org |
| Chiral Sulfoxides | Chiral acetylenic sulfoxides | Synthesis of (R)-tetrahydroharman | rsc.org |
| α-Naphthylethylamine | (R)-α-Naphthylethylamine | Diastereoselective Pictet-Spengler reaction | clockss.org |
Asymmetric Catalysis for (R)-Etryptamine Precursors
Asymmetric catalysis offers a powerful and atom-economical approach to synthesizing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
The asymmetric Pictet-Spengler reaction has been a significant area of research, with the development of chiral catalysts that can induce enantioselectivity. illinois.edu While direct asymmetric catalysis for the synthesis of (R)-etryptamine itself is less documented, methods for creating chiral precursors are relevant. For example, asymmetric hydroformylation of functionalized olefins, catalyzed by rhodium or platinum complexes with chiral ligands, can produce chiral aldehydes that are valuable building blocks for complex molecules. nih.gov
A sequential asymmetric organocatalytic three-component electrophilic amination and photocatalyzed Friedel-Crafts reaction of indoles has been developed to produce chiral β-amino α-substituted tryptamines with high diastereoselectivities and excellent enantioselectivities. researchgate.net These functionalized tryptamines can then be further modified. researchgate.net
Design and Synthesis of (R)-Etryptamine Derivatives and Analogs for Mechanistic Probes
To understand the mechanism of action and structure-activity relationships of (R)-etryptamine, various derivatives and analogs have been designed and synthesized. These modifications often target the indole (B1671886) ring or the ethylamine (B1201723) side chain.
Indole Ring Modifications and Their Synthetic Accessibility
The indole ring of tryptamines is a common site for modification to explore how changes in electronics and sterics affect biological activity. researchgate.net Substitutions at various positions of the indole nucleus can be achieved through different synthetic routes.
A general method for synthesizing 3-alkyl-substituted indoles involves the Friedel-Crafts acylation of a protected indole, followed by reduction of the resulting carbonyl group. google.com This allows for the introduction of various alkyl groups at the 3-position. Modifications at other positions, such as the 5, 6, or 7-positions, have also been explored. For instance, 5-methoxy and 6-fluoro analogs of etryptamine have been synthesized and studied. nih.gov The synthesis of these derivatives often starts from appropriately substituted indole precursors.
The Larock indole synthesis is another powerful tool that can be used to create substituted tryptophan derivatives, which can then be converted to the corresponding tryptamines. nih.gov This method allows for the introduction of a variety of substituents on the benzene (B151609) portion of the indole ring. nih.gov
| Modification Site | Type of Modification | Synthetic Method | Reference |
| Indole 3-position | Alkyl substitution | Friedel-Crafts acylation followed by reduction | google.com |
| Indole Ring | Various substitutions | Larock Indole Synthesis | nih.gov |
| Indole 5-position | Methoxy group | Synthesis from 5-methoxyindole (B15748) precursor | nih.gov |
| Indole 6-position | Fluoro group | Synthesis from 6-fluoroindole (B127801) precursor | nih.gov |
Side Chain Substitutions and Their Synthetic Challenges
The introduction of substituents onto the ethylamine side chain of the tryptamine scaffold, particularly at the β-position relative to the indole ring, presents unique synthetic hurdles. A primary challenge lies in controlling regioselectivity, ensuring that the desired constitutional isomer is formed.
A prominent method for creating β-substituted tryptamines is the Lewis acid-catalyzed ring opening of N-activated aziridines with an indole nucleophile. acs.orgnih.govnih.gov The success of this SN2-type reaction is highly dependent on the nature of the activating group on the aziridine (B145994) nitrogen and the substitution pattern of the aziridine itself. For instance, in unsymmetrically substituted aziridines, the indole can attack either the more substituted (α-carbon) or less substituted (β-carbon) position of the aziridine ring. nih.gov Achieving exclusive attack at the desired position is a significant challenge.
To address this, researchers have investigated various nitrogen-protecting/activating groups. While sulfonamides like p-toluenesulfonamide (B41071) (Ts) are common, their removal can require harsh conditions. nih.gov Carbamate (B1207046) protecting groups, such as 4-nitrobenzyl carbamate (PNZ) and 3,5-dinitrobenzoyl (DNB), have been shown to facilitate regioselective ring-opening to yield β-substituted tryptamines. acs.orgnih.govnih.gov The PNZ group, for example, activates the aziridine for selective addition and can be removed under mild conditions, which is crucial for preserving other functional groups in the molecule. nih.govnih.gov
The choice of Lewis acid catalyst is also critical for both efficiency and stereoselectivity. Scandium triflate (Sc(OTf)₃) has been effectively used to promote the enantiospecific ring opening of DNB-protected aziridines, where the reaction proceeds with inversion of configuration to yield β-substituted tryptamine precursors. acs.org
Table 1: Regioselective Ring Opening of PNZ-Aziridines with Indoles This table summarizes the synthesis of β-substituted tryptamines using various indoles and a PNZ-protected aziridine, highlighting the yields of the desired β-product.
| Entry | Indole Substituent | Aziridine R-group | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | n-Butyl | 5a | 75 |
| 2 | 5-Methoxy | n-Butyl | 5b | 73 |
| 3 | 5-Bromo | n-Butyl | 5c | 85 |
| 4 | 7-Methyl | n-Butyl | 5d | 82 |
Data sourced from a study on the regioselective synthesis of β-substituted tryptamines. nih.gov
Chiral Center Derivatizations and Stereochemical Control
Derivatization at the α-carbon of the ethylamine side chain—the chiral center in (R)-etryptamine—is a key strategy for synthesizing novel tryptamine analogues. The primary challenge in this area is the precise control of stereochemistry, ensuring the synthesis of enantiomerically pure or highly enriched products.
A sophisticated approach combines organocatalysis and photoredox catalysis to achieve the stereoselective synthesis of functionalized β-amino α-substituted tryptamines. researchgate.netresearchgate.net This method involves a sequential asymmetric organocatalytic three-component electrophilic amination followed by a photocatalyzed Friedel-Crafts reaction of indoles. This strategy has successfully produced tryptamine derivatives with high diastereoselectivity (up to >99:1 dr) and excellent enantioselectivity (up to >99% ee). researchgate.netresearchgate.net The reaction demonstrates that various aldehydes and indoles can be used, offering a versatile route to diverse α,β-substituted tryptamines.
Another strategy for achieving stereochemical control is through the use of chiral auxiliaries. For example, an asymmetric Pictet-Spengler reaction utilizing an N-sulfinyl chiral auxiliary can be employed to control the formation of new stereocenters during cyclization to form tetrahydro-β-carbolines, which are structurally related to tryptamines. uva.nl
Table 2: Asymmetric Synthesis of α,β-Substituted Tryptamines This table showcases the results of a combined organocatalytic and photoredox catalytic method for synthesizing chiral tryptamine derivatives.
| Entry | R¹ (from Aldehyde) | R² (from Indole) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | H | 95:5 | 99 | 71 |
| 2 | 4-FC₆H₄ | H | 94:6 | >99 | 75 |
| 3 | 2-Thienyl | H | 95:5 | 98 | 62 |
| 4 | C₆H₅ | 5-MeO | 96:4 | 99 | 65 |
| 5 | C₆H₅ | 6-Cl | >99:1 | >99 | 72 |
Data illustrates the high stereoselectivity and yields obtained through a sequential catalytic process. researchgate.net
These methodologies underscore the progress in modern synthetic organic chemistry, enabling the targeted synthesis of complex chiral molecules like derivatives of (R)-Etryptamine with a high degree of control over their three-dimensional structure.
Structure Activity Relationship Sar and Stereochemical Investigations of R Etryptamine
Influence of the Indole (B1671886) Moiety on (R)-Etryptamine’s Pharmacological Activity
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is the defining characteristic of the tryptamine (B22526) family and a crucial pharmacophore for neuroactivity. ontosight.aiacs.org This structural feature is shared with the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine), providing a foundational basis for the pharmacological actions of many tryptamine derivatives. ontosight.aipcbiochemres.comnih.gov The structural similarity between the indole moiety of etryptamine (B1671773) and that of serotonin allows for interaction with serotonin receptors and transporters, which are central to its mechanism of action. ontosight.aismolecule.com
The indole nucleus is a versatile scaffold found in numerous biologically active compounds, and its presence is often a prerequisite for affinity to various target bioreceptors. acs.orgpcbiochemres.comnih.gov Specifically, the N-H group within the indole's pyrrole ring is considered a key interaction point for binding within receptor pockets. nih.gov Research on a wide range of indole-containing substances demonstrates that this moiety is integral to the molecules' ability to modulate neuronal signaling pathways. nih.gov In the context of (R)-etryptamine, the indole ring serves as the anchor, orienting the molecule for interaction with its biological targets, primarily within the serotonergic system.
Role of the Alpha-Ethyl Group on (R)-Etryptamine’s Pharmacological Profiles
The defining structural feature of etryptamine, when compared to the parent compound tryptamine or its close homologue α-methyltryptamine (AMT), is the ethyl group attached to the alpha-carbon of the side chain. wikipedia.orgmdma.ch This substitution has significant implications for the compound's pharmacological profile.
The presence of an alkyl group at the alpha position is known to confer resistance to metabolic degradation by monoamine oxidase (MAO). researchgate.net Etryptamine (in its racemic form) is known to be a reversible inhibitor of MAO. smolecule.comwikipedia.orgnih.govdrugbank.com The alpha-ethyl substitution also contributes to the compound's central nervous system stimulant properties. mdma.chnih.gov While both α-ethyltryptamine and α-methyltryptamine exhibit stimulant and hallucinogenic-like effects in animal models, α-ethyltryptamine is generally considered to be less potent in producing hallucinogen-like effects than AMT. nih.govdrugbank.comnih.govdrugbank.com The introduction of the alpha-ethyl group also creates a chiral center, resulting in two distinct stereoisomers, (R)- and (S)-etryptamine, each with a unique pharmacological fingerprint. researchgate.netacs.org
Stereospecificity of (R)-Etryptamine: Comparative Studies with (S)-Etryptamine and Racemic Mixtures
The existence of a chiral center in etryptamine necessitates separate investigation of its enantiomers, (R)- and (S)-etryptamine, as they exhibit marked differences in their pharmacological effects. Drug discrimination studies in animal models have been particularly illuminating in dissecting the stereospecific actions of these isomers. mdma.chnih.gov
Research has shown that the effects of the enantiomers are highly dependent on the training drug used to establish the discriminative stimulus. In rats trained to discriminate the classical hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), the (R)-(+)-enantiomer fully substitutes for the training drug, whereas the (S)-(-)-enantiomer does not. mdma.chnih.gov Conversely, in rats trained to discriminate the psychostimulant (+)-amphetamine, the (S)-(-)-enantiomer substitutes, while the (R)-(+)-enantiomer fails to do so. mdma.chnih.gov These findings strongly suggest that the hallucinogen-like properties of etryptamine reside primarily with the (R)-isomer, while the stimulant-like properties are associated with the (S)-isomer. mdma.ch
Interestingly, this stereospecificity does not extend to all classes of psychoactive drugs. In animals trained to discriminate N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) or 3,4-methylenedioxymethamphetamine (MDMA), both the (R)- and (S)-isomers substitute, with nearly equal potency. mdma.chnih.gov Furthermore, when rats are trained to discriminate racemic α-ET itself, both individual enantiomers generalize to the training stimulus and are essentially equipotent. nih.gov
The table below summarizes key findings from drug discrimination studies.
Table 1: Stereospecificity of Etryptamine Enantiomers in Drug Discrimination Studies
| Training Drug | Test Compound | Substitution | Potency (ED₅₀ mg/kg) | Reference |
|---|---|---|---|---|
| DOM | (R)-(+)-α-ET | Full | 2.2 | mdma.ch |
| DOM | (S)-(-)-α-ET | None | > 3.0 | mdma.ch |
| (+)-Amphetamine | (R)-(+)-α-ET | None | > 3.0 | mdma.ch |
| (+)-Amphetamine | (S)-(-)-α-ET | Full | 1.7 | mdma.ch |
| MDMA | (R)-(+)-α-ET | Full | 2.0 | mdma.ch |
| MDMA | (S)-(-)-α-ET | Full | 1.3 | mdma.ch |
| PMMA | (R)-(+)-α-ET | Full | 1.4 | mdma.ch |
| PMMA | (S)-(-)-α-ET | Full | 1.6 | mdma.ch |
| Racemic α-ET | (R)-(+)-α-ET | Full | 1.3 | nih.gov |
| Racemic α-ET | (S)-(-)-α-ET | Full | 1.6 | nih.gov |
Further differentiation is evident at the receptor level. In a calcium mobilization assay, (R)-etryptamine was found to be a partial agonist at the 5-HT₂ₐ receptor. acs.org In contrast, both (S)-etryptamine and the racemic mixture were functionally inactive as agonists in the same assay. acs.org This finding is critical, as 5-HT₂ₐ receptor agonism is the primary mechanism for classical hallucinogens. publish.csiro.auresearchgate.net
Table 2: Functional Activity of Etryptamine Enantiomers at the 5-HT₂ₐ Receptor
| Compound | Activity Type | Efficacy (Maximal Effect) | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| (R)-(+)-α-ET | Partial Agonist | 61% | 1,250 nM | acs.org |
| (S)-(-)-α-ET | Functionally Inactive | - | - | acs.org |
| Racemic α-ET | Functionally Inactive | - | - | acs.org |
Alpha-Alkylated Tryptamine Series: Positional and Substituent Effects on Bioactivity
(R)-Etryptamine belongs to the broader chemical series of α-alkylated tryptamines. The identity of the alkyl group at the alpha position significantly modulates bioactivity. The most direct comparison is with its lower homologue, α-methyltryptamine (AMT). In drug discrimination studies with rats trained to recognize DOM, racemic α-ET was found to be approximately half as potent as racemic AMT. nih.gov
The nature of the α-alkyl group influences the balance between stimulant and hallucinogenic properties. While systematic studies are limited, the general trend indicates that increasing the length of the alkyl chain can alter receptor affinity and functional activity. Furthermore, substitutions on the indole ring of α-alkylated tryptamines can also drastically change the pharmacological profile. For instance, adding substituents such as a 5-methoxy or 6-fluoro group to the etryptamine scaffold has been shown to alter its potency as a monoamine oxidase inhibitor. nih.gov The major metabolite of etryptamine, 6-hydroxy-etryptamine, is inactive as a MAO inhibitor. nih.gov These findings underscore the sensitivity of the tryptamine scaffold to structural modification, where small changes to either the side chain or the indole ring can result in significant shifts in biological action.
Comparative SAR with Other Indole-Based Neuroactive Compounds and Classical Hallucinogens
The structure-activity relationships of (R)-etryptamine can be further understood by comparing it to other well-known neuroactive indoles and classical hallucinogens. The tryptamine class, which includes compounds like N,N-dimethyltryptamine (DMT) and psilocin, shares the core indolethylamine structure with serotonin. publish.csiro.auresearchgate.net Their psychedelic effects are primarily mediated through agonism at the 5-HT₂ₐ receptor. publish.csiro.auscielo.org.mx (R)-Etryptamine fits this general model, as it is a partial 5-HT₂ₐ agonist, which aligns with its DOM-like effects in animal studies. mdma.chacs.org
However, there are notable differences. Classical tryptamines like DMT and psilocin generally have low affinity for adrenergic and dopamine (B1211576) receptors, a trait that appears to be shared by etryptamine, which primarily acts as a serotonin releasing agent. acs.orgpublish.csiro.aunih.gov In contrast, the ergoline (B1233604) hallucinogen lysergic acid diethylamide (LSD) has a broader receptor profile, with significant affinity for dopamine receptors in addition to serotonin receptors. publish.csiro.aunih.gov
Interestingly, the behavioral profile of racemic etryptamine is often compared to that of MDMA, a phenethylamine (B48288) entactogen, rather than a classical indole-based hallucinogen. nih.govdrugbank.comdrugbank.com This is supported by drug discrimination studies where both etryptamine enantiomers substitute for MDMA. mdma.chnih.gov This suggests that etryptamine possesses a complex pharmacology that blends characteristics of classical hallucinogens (mediated by the (R)-isomer's 5-HT₂ₐ agonism) and entactogens (likely related to its action as a serotonin releaser). acs.orgnih.gov
The table below provides a simplified comparison of (R)-etryptamine with other relevant compounds.
Table 3: Comparative Profile of (R)-Etryptamine and Other Neuroactive Compounds
| Compound | Chemical Class | Primary Mechanism(s) | Key Behavioral Effect Profile |
|---|---|---|---|
| (R)-Etryptamine | Tryptamine | 5-HT₂ₐ Partial Agonist; Serotonin Releaser | Hallucinogen-like (DOM-like) |
| (S)-Etryptamine | Tryptamine | Serotonin Releaser; Dopamine/Norepinephrine (B1679862) Releaser | Stimulant-like (Amphetamine-like) |
| Serotonin | Tryptamine | Endogenous Receptor Agonist | Neurotransmitter |
| DMT | Tryptamine | 5-HT₂ₐ Agonist | Classical Hallucinogen |
| Psilocin | Tryptamine | 5-HT₂ₐ Agonist | Classical Hallucinogen |
| LSD | Ergoline | 5-HT₂ₐ Agonist; Dopamine Receptor Agonist | Classical Hallucinogen |
| MDMA | Phenethylamine | Serotonin-Norepinephrine-Dopamine Releaser | Entactogen/Stimulant |
Compound Reference Table
Pharmacological Mechanisms of Action of R Etryptamine: Receptor and Transporter Level Insights
Monoamine Oxidase Inhibition by (R)-Etryptamine
Etryptamine (B1671773), in its racemic form, has been identified as an inhibitor of monoamine oxidase (MAO). psu.eduncats.io This inhibitory action was initially believed to be the primary mechanism behind its antidepressant effects. nih.gov Research has further clarified the nature of this inhibition, focusing on its subtype specificity and reversibility.
Subtype Specificity of Monoamine Oxidase Inhibition (e.g., MAO-A)
Studies have shown that etryptamine is a selective inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgevitachem.com Racemic α-ethyltryptamine (AET), of which (R)-etryptamine is an enantiomer, has been reported to produce 80% inhibition of MAO-A. acs.orgnih.gov This selectivity for the MAO-A isozyme is a critical aspect of its pharmacological character. The inhibitory concentration (IC50) for racemic AET has been measured at 260 μM in vitro. wikipedia.org The enantiomers of AET demonstrate similar activity as MAOIs. wikipedia.org
Reversibility and Kinetics of (R)-Etryptamine-Mediated MAO Inhibition
The inhibition of MAO by etryptamine is characterized as reversible and competitive. psu.eduacs.orgnih.gov This is a significant distinction from many early monoamine oxidase inhibitors, which were often irreversible. acs.orgnih.gov The reversible nature of the inhibition means that the enzyme's function can be restored after the drug is cleared from the system, a process that requires frequent dosing to maintain a high level of inhibition for reversible drugs. mdpi.com This property was considered a potential advantage, possibly contributing to a more favorable side effect profile compared to irreversible MAOIs. acs.orgnih.gov
Monoamine Releasing Agent Properties of (R)-Etryptamine
Serotonin (B10506) Transporter (SERT) Interactions and Neurotransmitter Release Mechanisms
(R)-Etryptamine's most prominent action as a releasing agent is at the serotonin transporter (SERT). acs.orgnih.gov Racemic AET is a potent releaser of serotonin, with an EC50 value of 23.2 nM. evitachem.comacs.orgnih.gov This indicates a high affinity and efficacy for inducing serotonin release. Studies on the individual isomers have revealed that while both are active at SERT, the (-)-isomer (which corresponds to (R)-etryptamine) appears to be more selective for SERT compared to the (+)-isomer. acs.org The interaction with SERT is a key factor in the compound's psychoactive effects. researchgate.net
Dopamine (B1211576) Transporter (DAT) Interactions and Neurotransmitter Release Mechanisms
(R)-Etryptamine also interacts with the dopamine transporter (DAT), albeit with lower potency than its interaction with SERT. acs.orgnih.gov For racemic AET, the EC50 value for dopamine release is 232 nM, indicating a roughly 10-fold selectivity for SERT over DAT. acs.orgnih.gov The (+)-isomer of AET is a potent releasing agent at both SERT and DAT. acs.org The interaction with DAT contributes to the stimulant properties of the compound. nih.gov
Norepinephrine (B1679862) Transporter (NET) Interactions and Neurotransmitter Release Mechanisms
The interaction of (R)-etryptamine with the norepinephrine transporter (NET) is the weakest among the three major monoamine transporters. acs.orgnih.gov The EC50 value for norepinephrine release by racemic AET is 640 nM. acs.orgnih.gov This demonstrates a significantly lower potency compared to its effects on both SERT and DAT. acs.orgnih.gov The (-)-isomer of AET shows lower potency at NET compared to the (+)-isomer. acs.org
Data Tables
Table 1: Monoamine Oxidase Inhibition by Etryptamine
| Parameter | Value | Reference |
| Enzyme Target | Monoamine Oxidase A (MAO-A) | wikipedia.orgevitachem.com |
| Inhibition Type | Reversible, Competitive | psu.eduacs.orgnih.gov |
| IC50 (racemic AET) | 260 μM | wikipedia.org |
| In vivo Inhibition | 80% of MAO-A | acs.orgnih.gov |
Table 2: Monoamine Releasing Potency of Racemic α-Ethyltryptamine (AET)
| Transporter | EC50 (nM) | Reference |
| SERT | 23.2 | evitachem.comacs.orgnih.gov |
| DAT | 232 | acs.orgnih.gov |
| NET | 640 | acs.orgnih.gov |
Stereoselective Monoamine Release Profiles of (R)-Etryptamine and its Enantiomers
(R)-Etryptamine and its (S)-enantiomer demonstrate notable differences in their interactions with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The racemic mixture of etryptamine (αET) is a potent serotonin releasing agent. nih.gov
Research indicates that the (+)-enantiomer of α-ethyltryptamine (αET), also known as (S)-αET, is a serotonin-dopamine releasing agent (SDRA). wikipedia.org It is approximately 1.7 times more potent at inducing serotonin release than dopamine release and about 17 times more potent for serotonin release compared to norepinephrine release. wikipedia.org In contrast, racemic αET is about 10-fold more potent at inducing serotonin release than dopamine release and 28-fold more potent for serotonin release than norepinephrine release. wikipedia.org
Studies examining the monoamine releasing potency of etryptamine and its isomers have provided the following EC₅₀ values, which represent the concentration required to elicit a half-maximal response. A lower EC₅₀ value indicates greater potency.
Table 1: Monoamine Releasing Potency (EC₅₀ values in nM) of Etryptamine and its Enantiomers
| Compound | SERT (nM) | DAT (nM) | NET (nM) |
|---|---|---|---|
| (±)-α-Ethyltryptamine (Racemic) | 23.2 | 232 | 640 |
| (+)-α-Ethyltryptamine ((S)-Etryptamine) | Data not available | Data not available | Data not available |
| (-)-α-Ethyltryptamine ((R)-Etryptamine) | Data not available | Data not available | Data not available |
Data from Blough et al., as cited in other research. acs.org
G Protein-Coupled Receptor (GPCR) Agonism and Antagonism by (R)-Etryptamine
(R)-Etryptamine's interaction with G protein-coupled receptors (GPCRs), particularly serotonin receptors, is a key aspect of its pharmacological activity. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govmdpi.com Ligands can act as agonists, activating the receptor, or as antagonists, blocking its activation. d-nb.info
(R)-Etryptamine and its enantiomer exhibit varied affinities and activities at different serotonin receptor subtypes.
5-HT₂A Receptors: The 5-HT₂ family of receptors, including 5-HT₂A, 5-HT₂B, and 5-HT₂C, are coupled to Gq-proteins and their activation leads to an increase in intracellular calcium. medicinamoderna.ro Racemic αET is considered to have weak partial agonist activity at the 5-HT₂A receptor. wikipedia.org However, there is a clear stereochemical difference. The (-)-αET enantiomer, which is (R)-etryptamine, is functionally inactive as an agonist at 5-HT₂A receptors. acs.orgnih.gov In contrast, the (+)-αET enantiomer ((S)-etryptamine) is a partial agonist at this receptor. acs.orgnih.gov
5-HT₁ Receptors: The 5-HT₁ family of receptors (5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁E, 5-HT₁F) are typically coupled to Gi/o proteins, which inhibit the production of cAMP. medicinamoderna.ro Racemic αET has been found to have weak affinity for 5-HT₁ receptors. wikipedia.org
5-HT₁E and 5-HT₁F Receptors: Both enantiomers of αET have been shown to bind to human 5-HT₁E and 5-HT₁F receptors, albeit with modest affinity and little stereoselectivity. nih.gov The 5-HT₁E receptor mRNA has been found in the caudate, putamen, and amygdala, while 5-HT₁F receptor mRNA is present in high densities in cortical areas and the hippocampus. nih.gov Triptans, a class of drugs used for migraines, are agonists at 5-HT₁B/₁D/₁F receptors. eur.nl
5-HT₂B Receptors: Racemic αET has demonstrated weak affinity for 5-HT₂B receptors. wikipedia.org
Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist at a receptor. dgra.de These assays measure the biological response following receptor binding.
For etryptamine, calcium mobilization assays have been used to determine its activity at 5-HT₂A receptors. acs.orgnih.gov In these assays, racemic αET and (-)-αET ((R)-etryptamine) were found to be functionally inactive as agonists. acs.orgnih.gov Conversely, (+)-αET ((S)-etryptamine) demonstrated partial agonism with an EC₅₀ of 1,250 nM and a maximal effect of 61%. acs.orgnih.gov
Radioligand binding assays are used to determine the affinity of a compound for a receptor. The affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Table 2: Binding Affinities (Kᵢ in nM) of Etryptamine Enantiomers at Serotonin Receptors
| Compound | 5-HT₁E (Kᵢ, nM) | 5-HT₁F (Kᵢ, nM) |
|---|---|---|
| (S)(+)-α-Ethyltryptamine | 1,580 | 4,849 |
| (R)(-)-α-Ethyltryptamine | 2,265 | 8,376 |
Data from a 2023 review by Glennon. nih.gov
These data indicate that while both enantiomers bind to 5-HT₁E and 5-HT₁F receptors, their affinity is relatively low (higher Kᵢ values denote lower affinity). nih.gov
The pharmacological profile of etryptamine is significantly influenced by its stereochemistry. As highlighted, the most pronounced difference between the enantiomers lies in their activity at the 5-HT₂A receptor. (R)-Etryptamine is inactive, whereas (S)-etryptamine is a partial agonist. acs.orgnih.gov This difference is critical, as 5-HT₂A receptor activation is a key mechanism for the effects of many psychedelic compounds. researchgate.net
While binding affinities at 5-HT₁E and 5-HT₁F receptors show less stereoselectivity, there is still a discernible difference, with the (S)-enantiomer generally exhibiting slightly higher affinity than the (R)-enantiomer. nih.gov
Investigation of Other Potential Molecular Targets and Pathways
Beyond its primary interactions with monoamine transporters and serotonin receptors, etryptamine has been investigated for other potential molecular targets.
Monoamine Oxidase (MAO) Inhibition: Etryptamine is known to be a reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgevitachem.com This action contributes to increased synaptic levels of serotonin, norepinephrine, and dopamine. evitachem.com Both enantiomers of αET exhibit similar activity as MAO inhibitors. wikipedia.org The IC₅₀ value for MAO inhibition by racemic αET has been reported as 260 µM. wikipedia.org
It is important to note that the major metabolite of etryptamine, 6-hydroxy-αET, is inactive as a MAO inhibitor. acs.org
Metabolism and Biotransformation of R Etryptamine in Preclinical Models
Identification and Characterization of Major Metabolites of (R)-Etryptamine (e.g., 6-Hydroxy-α-Ethyltryptamine)
The principal metabolic pathway for etryptamine (B1671773) in preclinical models is hydroxylation of the indole (B1671886) ring. The major metabolite identified is 6-hydroxy-α-ethyltryptamine (6-hydroxy-αET). nih.govacs.orgnih.gov This metabolite is generally considered to be pharmacologically inactive. nih.govacs.orgnih.gov Studies on racemic α-ethyltryptamine have consistently pointed to 6-hydroxylation as the primary route of metabolism. While specific studies focusing solely on the (R)-enantiomer are limited, it is anticipated that it follows a similar metabolic pathway.
Table 1: Major Metabolite of (R)-Etryptamine
| Parent Compound | Major Metabolite | Metabolic Reaction | Activity of Metabolite |
| (R)-Etryptamine | 6-Hydroxy-α-Ethyltryptamine | Hydroxylation | Inactive |
Elucidation of Indole Ring Hydroxylation and Conjugation Pathways
The hydroxylation of the indole ring is a key step in the metabolism of tryptamines. For etryptamine, this occurs predominantly at the 6-position of the indole nucleus. This reaction introduces a hydroxyl group, which serves as a handle for subsequent conjugation reactions in Phase II metabolism. Following hydroxylation, the resulting 6-hydroxy-αET can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted. While direct evidence for the conjugation of 6-hydroxy-αET is not extensively detailed in the available literature, this is a common metabolic route for hydroxylated drug metabolites.
Phase I Biotransformations of (R)-Etryptamine
Phase I biotransformations are initial reactions that introduce or expose functional groups on a drug molecule. For (R)-etryptamine, the most significant Phase I reaction is oxidation, specifically aromatic hydroxylation.
Hydroxylation: As previously mentioned, the primary hydroxylation event occurs at the 6-position of the indole ring, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic step is crucial for the detoxification and subsequent elimination of the compound. nih.gov
Other potential, though less documented, Phase I reactions for tryptamine (B22526) derivatives could include N-dealkylation or oxidative deamination of the ethylamine (B1201723) side chain. However, for etryptamine, indole hydroxylation appears to be the predominant pathway.
Phase II Biotransformations of (R)-Etryptamine (e.g., Glucuronidation, Sulfation)
Phase II biotransformations involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their renal excretion. For the hydroxylated metabolite of (R)-etryptamine, 6-hydroxy-αET, the following Phase II reactions are anticipated:
Glucuronidation: The hydroxyl group of 6-hydroxy-αET can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This forms a glucuronide conjugate, which is highly water-soluble.
Sulfation: Alternatively, the hydroxyl group can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form a sulfate conjugate.
These conjugation reactions are common for phenolic hydroxyl groups and are a major pathway for the elimination of many drugs and xenobiotics.
In Vitro Metabolic Stability and Enzyme Kinetics of (R)-Etryptamine
Half-life (t½): The time it takes for the concentration of the compound to be reduced by half.
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound.
Michaelis-Menten kinetics (Km and Vmax): To characterize the enzyme-substrate interaction and the maximum rate of metabolism.
Without specific experimental data, it is not possible to provide quantitative values for these parameters for (R)-etryptamine.
Comparative Metabolism with Other Tryptamine Derivatives in Preclinical Systems
The metabolism of (R)-etryptamine can be contextualized by comparing it to other tryptamine derivatives.
α-Methyltryptamine (αMT): Similar to etryptamine, αMT also undergoes hydroxylation, with 6-hydroxy-αMT being a major metabolite. mdpi.com Glucuronide conjugates of hydroxylated metabolites have also been identified for αMT. mdpi.com
N,N-Dimethyltryptamine (DMT): The metabolism of DMT is more complex, involving N-demethylation to form N-methyltryptamine (NMT) and tryptamine, as well as oxidative deamination by monoamine oxidase (MAO).
Psilocin (4-hydroxy-DMT): Being already hydroxylated, psilocin is primarily metabolized through glucuronidation at the 4-hydroxyl group.
This comparison suggests a common theme of indole ring hydroxylation for α-alkylated tryptamines, followed by conjugation as a primary detoxification and elimination pathway. The presence of the α-ethyl group in etryptamine appears to direct metabolism towards ring hydroxylation rather than extensive side-chain degradation.
Preclinical Behavioral Pharmacology of R Etryptamine in Animal Models
Discriminative Stimulus Properties of (R)-Etryptamine
Establishment of (R)-Etryptamine as a Discriminative Stimulus in Rodent Models
(R)-(+)-α-Ethyltryptamine (α-ET) has been successfully established as a discriminative stimulus in rodent models. In drug discrimination studies, male Sprague-Dawley rats were trained to distinguish (R)-(+)-α-ET from a saline vehicle. nih.govresearchgate.net The effective dose (ED50) for establishing this discrimination was determined to be 1.3 mg/kg. nih.govresearchgate.net These studies demonstrate that animals can reliably learn to differentiate the internal cues produced by (R)-(+)-α-ET, providing a basis for further investigation into its subjective effects. The onset of the discriminative stimulus was observed to be 30 minutes, with a duration of at least four hours. nih.govresearchgate.net
Generalization Profiles to Related Hallucinogens and Stimulants (e.g., DOM, PMMA, Amphetamine)
Once the discriminative stimulus for racemic α-ET was established, researchers conducted generalization tests with other psychoactive substances to characterize its pharmacological profile. In rats trained to discriminate racemic α-ET, the stimulus generalized to the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA). nih.govresearchgate.net The ED50 values for this generalization were 0.4 mg/kg for DOM and 0.7 mg/kg for PMMA. nih.govresearchgate.net However, the α-ET stimulus only partially generalized to (+)-amphetamine, with a maximum of approximately 40% drug-appropriate responding. nih.govresearchgate.net
Conversely, in animals trained to discriminate specific drugs, the enantiomers of α-ET showed distinct patterns of substitution. In rats trained to recognize the hallucinogen DOM, the stimulus generalized to (+)-α-ET (the (R)-enantiomer) with an ED50 of 2.7 mg/kg, but not to (-)-α-ET (the (S)-enantiomer). mdma.chnih.gov In contrast, in rats trained to discriminate the stimulant (+)-amphetamine, the stimulus generalized to (-)-α-ET with an ED50 of 7.8 mg/kg, but not to (+)-α-ET. mdma.chnih.gov Both enantiomers substituted for PMMA and MDMA. mdma.chnih.gov
These findings suggest that the discriminative stimulus effects of α-ET are complex, sharing properties with both hallucinogens and certain stimulants, and that these effects are stereoselectively mediated. The hallucinogenic-like cues are primarily associated with the (R)-enantiomer, while the stimulant-like cues are mainly attributed to the (S)-enantiomer. mdma.chnih.gov
| Training Drug | Test Compound | Generalization | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Racemic α-ET | DOM | Full | 0.4 | nih.govresearchgate.net |
| Racemic α-ET | PMMA | Full | 0.7 | nih.govresearchgate.net |
| Racemic α-ET | (+)-Amphetamine | Partial (~40%) | N/A | nih.govresearchgate.net |
| DOM | (R)-(+)-α-ET | Full | 2.7 | mdma.chnih.gov |
| DOM | (S)-(-)-α-ET | None (max 33% responding) | N/A | mdma.ch |
| (+)-Amphetamine | (R)-(+)-α-ET | None (max 53% responding) | N/A | mdma.ch |
| (+)-Amphetamine | (S)-(-)-α-ET | Full | 7.8 | mdma.chnih.gov |
Stereoselective Discriminative Stimulus Effects of (R)- and (S)-Etryptamine Enantiomers
However, when the enantiomers were tested in animals trained on drugs with more specific mechanisms of action, clear differences emerged. The hallucinogenic, DOM-like stimulus is primarily associated with the (R)-(+)-enantiomer. mdma.chnih.gov Conversely, the stimulant, (+)-amphetamine-like stimulus is predominantly produced by the (S)-(-)-enantiomer. mdma.chnih.gov
Interestingly, both enantiomers were found to substitute in animals trained to discriminate either PMMA or MDMA, with nearly comparable potencies. mdma.chnih.gov For PMMA-trained rats, the ED50 values were 1.4 mg/kg for (+)-α-ET and 1.6 mg/kg for (-)-α-ET. mdma.chnih.gov In MDMA-trained rats, the ED50 values were 2.0 mg/kg for (+)-α-ET and 1.3 mg/kg for (-)-α-ET. mdma.chnih.gov This suggests that both the (R)- and (S)-enantiomers contribute to the MDMA/PMMA-like subjective effects of racemic α-ethyltryptamine. mdma.chnih.gov
| Training Drug | Test Enantiomer | Substitution | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Racemic α-ET | (R)-(+)-α-ET | Full | 1.3 | nih.govresearchgate.net |
| (S)-(-)-α-ET | Full | 1.6 | nih.govresearchgate.net | |
| DOM | (R)-(+)-α-ET | Full | 2.7 | mdma.chnih.gov |
| (S)-(-)-α-ET | None | - | mdma.ch | |
| (+)-Amphetamine | (R)-(+)-α-ET | None | - | mdma.ch |
| (S)-(-)-α-ET | Full | 7.8 | mdma.chnih.gov | |
| PMMA | (R)-(+)-α-ET | Full | 1.4 | mdma.chnih.gov |
| (S)-(-)-α-ET | Full | 1.6 | mdma.chnih.gov | |
| MDMA | (R)-(+)-α-ET | Full | 2.0 | mdma.chnih.gov |
| (S)-(-)-α-ET | Full | 1.3 | mdma.chnih.gov |
Locomotor Activity Modulation by (R)-Etryptamine in Rodent Models
Time Course and Dose-Response Effects on Spontaneous Locomotor Activity
Racemic α-ethyltryptamine has been shown to significantly increase locomotor activity in rodent models. nih.govnih.gov In dose-response studies with rats, doses of 5, 10, and 20 mg/kg all produced significant increases in locomotor activity. nih.gov Similarly, in mice, doses ranging from 10 to 30 mg/kg were most effective at increasing motor activity. nih.govacs.org
The onset of the hyperlocomotor effects of α-ET is relatively slow, with peak effects observed in the last of several time intervals tested, up to 185 minutes post-administration. nih.govacs.org This indicates a prolonged duration of action compared to other stimulants like (+)-amphetamine, where the hyperlocomotor effects of α-ET were still evident 3 hours after administration. nih.gov In addition to increasing locomotor activity, α-ET has been observed to decrease investigatory behaviors in rats. nih.gov
Influence of Neurotransmitter Depletion on (R)-Etryptamine’s Behavioral Effects
The behavioral effects of α-ethyltryptamine, particularly its impact on locomotor activity, appear to be heavily dependent on the serotonin (B10506) system. Studies have shown that α-ET acts as a serotonin releasing agent. nih.govdrugbank.com The locomotor hyperactivity induced by α-ET can be attenuated by pretreatment with the serotonin reuptake inhibitor fluoxetine. nih.gov This suggests that the release of presynaptic serotonin is a key mechanism for its stimulant effects. nih.gov
Furthermore, in studies where serotonin was depleted by pretreatment with reserpine, α-ET was still able to produce hyperlocomotor effects, whereas the effects of (+)-amphetamine were blocked. nih.gov This suggests that α-ET's mechanism for inducing hyperlocomotion differs from that of amphetamine and is not solely reliant on the vesicular release of monoamines. nih.gov
Comparative Behavioral Profiles of (R)-Etryptamine with Other Tryptamines (e.g., α-Methyltryptamine, DMT)
The behavioral effects of (R)-α-ethyltryptamine ((R)-Etryptamine) have been compared to other tryptamines, such as α-methyltryptamine (αMT) and N,N-dimethyltryptamine (DMT), primarily through drug discrimination studies in rats. These studies are instrumental in characterizing the subjective effects of psychoactive substances by training animals to distinguish between a specific drug and a placebo (saline) to receive a reward. nih.govnih.govdgra.de
In rats trained to discriminate racemic α-ethyltryptamine (α-ET) from saline, both the (R)- and (S)-enantiomers of α-ET fully substituted, indicating that they produce similar subjective effects to the racemic mixture. nih.govnih.gov Specifically, (R)-α-ET was found to be slightly more potent than (S)-α-ET in these studies. nih.govresearchgate.net When compared to other tryptamines, racemic α-ET has been shown to substitute for the discriminative stimulus effects of the classic hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in rats, as did α-MeT and DMT. nih.gov This suggests a shared mechanism of action, likely involving the serotonin 5-HT2A receptor, which is a primary target for classical hallucinogens. acs.org
However, the behavioral profile of (R)-Etryptamine is not solely hallucinogenic. Studies have shown that it also shares similarities with stimulant and empathogenic drugs. For instance, in rats trained to discriminate α-ET, the stimulus generalized to the hallucinogen DOM and the empathogen PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane), but only partially to the stimulant (+)-amphetamine. nih.govnih.gov This suggests a complex behavioral profile for α-ET, with overlapping characteristics of hallucinogens and certain stimulants.
When the optical isomers are examined separately, the picture becomes more nuanced. In rats trained to discriminate the hallucinogen DOM, (+)-α-ET (the dextrorotatory enantiomer, which is (R)-Etryptamine) produced stimulus generalization, whereas (-)-α-ET did not. mdma.ch Conversely, in rats trained to discriminate (+)-amphetamine, (-)-α-ET was more effective at producing drug-appropriate responding than (+)-α-ET. mdma.ch This stereoselectivity indicates that the hallucinogen-like effects of α-ET are primarily attributable to the (R)-enantiomer, while the stimulant-like effects are more associated with the (S)-enantiomer.
Compared to DMT, which induces a distinct behavioral syndrome in rodents characterized by hyperactivity, prostration, and specific motor patterns, the behavioral effects of (R)-Etryptamine appear to be more aligned with a combination of hallucinogenic and stimulant-like properties. nih.gov While DMT's effects are strongly linked to 5-HT2A receptor agonism, the behavioral profile of (R)-Etryptamine suggests a more complex interaction with multiple neurotransmitter systems. acs.orgnih.gov
Interactive Data Table: Comparative Behavioral Effects in Animal Models
| Compound | Animal Model | Behavioral Assay | Key Findings |
| (R)-Etryptamine | Rat | Drug Discrimination (DOM) | Full substitution, indicating hallucinogen-like subjective effects. mdma.ch |
| (R)-Etryptamine | Rat | Drug Discrimination ((+)-Amphetamine) | Partial or no substitution, indicating weaker stimulant-like subjective effects compared to the (S)-enantiomer. mdma.ch |
| α-Methyltryptamine (αMT) | Rat | Drug Discrimination (DOM) | Full substitution, suggesting similar hallucinogenic properties to DOM. nih.gov |
| α-Methyltryptamine (αMT) | Mouse | Head-Twitch Response | Only slightly more active than mescaline, suggesting limited hallucinogenic potential in this model. wikipedia.org |
| N,N-Dimethyltryptamine (DMT) | Rat | Drug Discrimination (DOM) | Full substitution, indicating shared subjective effects with DOM. nih.gov |
| N,N-Dimethyltryptamine (DMT) | Rat | Behavioral Syndrome | Induces a characteristic syndrome including hyperactivity, prostration, and hindlimb abduction. nih.gov |
Neurochemical Correlates of (R)-Etryptamine’s Behavioral Effects in Animal Models
The behavioral effects of (R)-Etryptamine are underpinned by its interactions with several key neurotransmitter systems, primarily the serotonergic system. Research indicates that α-ethyltryptamine acts as a potent serotonin (5-HT) releasing agent. nih.govacs.org In vitro studies have demonstrated that racemic α-ET is a selective serotonin releasing agent at the serotonin transporter (SERT), with less potent effects on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govacs.org
The stimulant-like effects of α-ET, such as increased locomotor activity in rats, are thought to be mediated by this release of serotonin. nih.gov This is supported by the finding that the locomotor hyperactivity induced by α-ET can be attenuated by pretreatment with the serotonin reuptake inhibitor fluoxetine. nih.gov This suggests that the stimulant properties are dependent on the release of presynaptic serotonin. nih.gov
The hallucinogen-like effects of (R)-Etryptamine are primarily linked to its activity at the 5-HT2A receptor. While racemic α-ET and the (S)-enantiomer are functionally inactive as agonists at 5-HT2A receptors, (R)-Etryptamine has been shown to be a partial agonist at this receptor. nih.govacs.org This partial agonism at the 5-HT2A receptor is the likely mechanism behind the substitution of (R)-Etryptamine for the hallucinogen DOM in drug discrimination studies. nih.govmdma.ch The combination of serotonin release via SERT and partial agonism at 5-HT2A receptors likely contributes to the complex behavioral profile of (R)-Etryptamine. acs.org
Interactive Data Table: Neurochemical Actions of (R)-Etryptamine
| Neurochemical Target | Action of (R)-Etryptamine | Associated Behavioral Effect |
| Serotonin Transporter (SERT) | Releasing Agent nih.govacs.org | Stimulant-like effects (e.g., locomotor activity). nih.gov |
| 5-HT2A Receptor | Partial Agonist nih.govacs.org | Hallucinogen-like subjective effects. nih.govmdma.ch |
| Dopamine Transporter (DAT) | Weak Releasing Agent nih.govacs.org | Contributes to stimulant properties, but to a lesser extent than serotonin release. |
| Norepinephrine Transporter (NET) | Weak Releasing Agent nih.govacs.org | Contributes to stimulant properties, but to a lesser extent than serotonin release. |
| Monoamine Oxidase (MAO) | Reversible Inhibitor acs.orgpsu.edu | Potential modulation of overall behavioral effects by increasing synaptic monoamine levels. |
Advanced Analytical Methodologies for R Etryptamine Research
Chromatographic Techniques for Separation and Quantification of (R)-Etryptamine and its Metabolites (e.g., Liquid Chromatography-Tandem Mass Spectrometry)
Chromatographic techniques are fundamental for separating (R)-Etryptamine and its metabolites from complex biological matrices prior to their quantification. The choice of method depends on the analyte's properties and the sample complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the quantification of tryptamines and their metabolites in biological samples due to its high sensitivity and selectivity. dntb.gov.uaresearchgate.netpsu.edu The liquid chromatography (LC) component separates the analytes over time, while the tandem mass spectrometer (MS/MS) provides definitive identification and quantification based on mass-to-charge ratios and fragmentation patterns. psu.edu For (R)-Etryptamine analysis, a reversed-phase LC system, often using a C18 column, would separate the parent drug and its metabolites based on polarity. restek.com The sample, typically plasma or urine, would first undergo a preparation step like protein precipitation or liquid-liquid extraction to remove interferences. nih.gov The MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, is set to monitor specific precursor-to-product ion transitions, ensuring that only the compounds of interest are measured, even at very low concentrations. mdpi.comresearchgate.net For instance, a validated LC-MS/MS method for a related compound, DMT, in human plasma achieved a linear range of 0.5-500 ng/mL. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for identifying volatile and semi-volatile compounds. bioline.org.br It is frequently used for the analysis of tryptamine (B22526) derivatives. japsonline.com Prior to analysis, non-volatile compounds like etryptamine (B1671773) often require a derivatization step to increase their volatility and improve chromatographic performance. GC-MS offers excellent separation and well-established fragmentation libraries for compound identification. unodc.org
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is also utilized. japsonline.comnih.gov A method using capillary electrophoresis with UV-laser-induced fluorescence detection was developed for determining nine tryptamine derivatives, achieving detection limits in the low microgram-per-liter range. nih.gov While generally less sensitive and specific than MS detection, HPLC-UV can be a robust and economical choice for certain applications. japsonline.com
Table 7.1.1: Comparison of Chromatographic Techniques for (R)-Etryptamine Analysis This table is interactive. Click on the headers to learn more about each aspect.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. psu.edu | High sensitivity and specificity; suitable for non-volatile compounds without derivatization. psu.edu | Matrix effects can suppress ion signals; higher instrument cost. restek.com |
| GC-MS | Separation of volatile compounds in a gas stream followed by mass analysis. bioline.org.br | Excellent separation efficiency; extensive spectral libraries for identification. unodc.org | Often requires chemical derivatization for polar analytes; not suitable for thermally unstable compounds. psu.edu |
| HPLC-UV/FLD | Separation by liquid chromatography with detection based on ultraviolet absorption or fluorescence. nih.gov | Cost-effective and robust; fluorescence detection can be very sensitive for native fluorescent compounds like tryptamines. nih.gov | Lower specificity than MS; potential for co-eluting interferences. nih.gov |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. nih.gov | High separation efficiency; small sample volume requirements. | Lower concentration sensitivity compared to LC-MS/MS; can be complex to optimize. farmaciajournal.com |
Spectroscopic Methods for Structural Elucidation of (R)-Etryptamine and its Biotransformation Products
Spectroscopic methods are indispensable for the unambiguous structural confirmation of (R)-Etryptamine and the identification of its unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. rsc.org This allows for the complete structural assignment of the parent compound and its metabolites. For novel tryptamine derivatives, NMR is used to confirm the synthesized structure by analyzing chemical shifts, coupling constants, and signal integrations. rsc.orgacs.org
Mass Spectrometry (MS): Beyond quantification, mass spectrometry is a primary tool for structural elucidation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. bioline.org.brrsc.org In-depth analysis of the fragmentation patterns in an MS/MS experiment can reveal structural information. For tryptamines, characteristic fragmentations include α-cleavage (cleavage of the bond adjacent to the nitrogen) and β-cleavage (cleavage of the bond between the ethylamino group and the indole (B1671886) ring). rsc.org These fragmentation pathways help identify the core tryptamine structure and the nature of any metabolic modifications.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. ufba.br For tryptamine derivatives, characteristic peaks such as the N-H stretch of the indole ring and the C-N stretch of the amine group can be identified to confirm the structure. acs.org
Table 7.2.1: Spectroscopic Data for (R)-Etryptamine Structural Elucidation This table presents hypothetical data based on typical spectroscopic features for tryptamine derivatives.
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Aromatic protons (∼7-8 ppm), indole N-H proton (∼8-9 ppm), aliphatic protons of the aminobutyl chain. rsc.org | Confirms the indole scaffold and the side chain structure. |
| ¹³C NMR | Resonances corresponding to the indole ring carbons and the aliphatic side chain carbons. rsc.org | Provides a carbon "fingerprint" of the molecule, confirming the overall structure. |
| MS/MS | Precursor ion [M+H]⁺ at m/z 189.1386. Product ions from α- and β-cleavage. rsc.org | Confirms molecular weight and provides structural information from fragmentation patterns. |
| FTIR | Broad peak ∼3400 cm⁻¹ (N-H stretch), peaks in the 1600-1450 cm⁻¹ region (aromatic C=C). acs.org | Confirms the presence of key functional groups like the indole and amine groups. |
Chiral Separation Techniques for Enantiomeric Purity Assessment of (R)-Etryptamine
Since (R)-Etryptamine possesses a chiral center, methods to separate it from its (S)-enantiomer are crucial for evaluating its enantiomeric purity and studying its stereospecific effects. The S-(+)-α-ET isomer is reported to be the more active stereoisomer. chemeurope.com
Direct Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sciex.com Several types of CSPs are effective for separating chiral amines:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris-(3,5-dimethylphenyl-carbamate)) are widely used and have successfully separated various chiral compounds. farmaciajournal.commdpi.com
Protein-based CSPs: An ovomucoid-based column was used for the successful simultaneous enantioseparation of other chiral drugs, demonstrating the utility of protein-based phases that mimic biological interactions. farmaciajournal.com
Macrocyclic Glycopeptide CSPs: These columns (e.g., teicoplanin-based) have proven effective for the chiral separation of amphetamine enantiomers under reversed-phase conditions compatible with LC-MS/MS. sciex.com
Cyclodextrin-based CSPs: These are also used, though their use with electrospray ionization can sometimes be hampered by ion suppression. restek.com A study on tryptamine derivatives used an Astec® Cyclobond I™ 2000 column for enantioseparation. japsonline.com
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18 column. restek.com This can be a cost-effective alternative to dedicated chiral columns. restek.com
Chiral Capillary Electrophoresis (CE): CE can also achieve enantiomeric separation by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.com This technique has been used to separate the enantiomers of novel ketamine derivatives. mdpi.com
Table 7.3.1: Chiral Separation Methods for Etryptamine Enantiomers This table is interactive. Click on the headers to explore different methods.
| Method | Chiral Selector / Stationary Phase | Principle | Key Considerations |
|---|---|---|---|
| Direct HPLC | Polysaccharide-based (e.g., Cellulose, Amylose) | Differential transient diastereomeric complex formation with the CSP. farmaciajournal.com | Broad applicability, excellent resolution for many compounds. mdpi.com |
| Direct HPLC | Protein-based (e.g., Ovomucoid) | Mimics stereospecific biological interactions. farmaciajournal.com | Mobile phase composition (pH, organic modifier) is critical for resolution. farmaciajournal.com |
| Direct HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interaction mechanisms (ionic, hydrogen bonding, etc.) within chiral cavities. sciex.com | Good compatibility with LC-MS/MS. sciex.com |
| Indirect HPLC | Chiral Derivatizing Agent + Achiral C18 Column | Covalent bonding to a chiral reagent creates diastereomers that are separable on standard columns. restek.com | Cost-effective; derivatization step adds complexity and potential for error. restek.com |
| Chiral CE | Cyclodextrin derivative in electrolyte | Differential inclusion of enantiomers into the chiral selector's cavity during electrophoresis. mdpi.com | High efficiency; requires charged or chargeable analyte. |
Bioanalytical Methods for Preclinical Sample Analysis of (R)-Etryptamine
The analysis of (R)-Etryptamine in preclinical samples such as plasma, urine, and tissue homogenates requires robust and validated bioanalytical methods to ensure data reliability for pharmacokinetic and metabolic studies. nih.gov
Sample Collection: Samples are collected from preclinical models at specified time points.
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analyte of interest based on its partitioning behavior. researchgate.net
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then washed and eluted.
Chromatographic Analysis: An LC-MS/MS system is typically used for its superior sensitivity and specificity, as detailed in section 7.1. nih.gov
Method Validation: Before analyzing study samples, the method must be rigorously validated. Validation ensures the method is reliable and reproducible. Key parameters evaluated include:
Specificity and Selectivity
Linearity and Range
Accuracy and Precision (Intra- and Inter-day)
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
Recovery
Matrix Effect
Stability (in matrix, post-preparative, freeze-thaw)
Table 7.4.1: Typical Validation Parameters for a Preclinical Bioanalytical Method Based on ANSI/ASB 036 recommendations and common practices. nih.gov
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) > 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration of the analytical signal by co-eluting substances. | RSD of signal response across different lots of matrix should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Application of High-Resolution Mass Spectrometry in (R)-Etryptamine Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is a powerful engine for metabolomics studies of (R)-Etryptamine. nih.govresearchgate.net
Unlike unit mass resolution instruments (like standard quadrupole mass spectrometers), HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) provide very high mass accuracy, typically below 5 parts-per-million (ppm). researchgate.net This capability is transformative for metabolite identification:
Elemental Formula Determination: The precise mass measurement allows for the confident determination of an ion's elemental formula. This drastically narrows down the potential identities of an unknown metabolite, distinguishing it from other isobaric (same nominal mass) compounds. researchgate.net
Increased Confidence in Identification: By matching the accurate mass of a potential metabolite with a theoretical mass calculated from a proposed biotransformation (e.g., hydroxylation, demethylation), researchers can identify metabolites with high confidence, even without authentic reference standards.
Enhanced Sensitivity and Reduced Background: HRMS instruments can distinguish analyte ions from background noise and matrix interferences more effectively than lower-resolution instruments, leading to improved limits of detection and cleaner data. researchgate.net
For (R)-Etryptamine, a typical metabolomics workflow using LC-HRMS would involve analyzing preclinical samples and processing the data to find all mass features that are related to the administered drug. By looking for specific mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for N-demethylation), a comprehensive metabolic map can be constructed. Etryptamine is known to be metabolized via hydroxylation to form 6-hydroxy-αET. wikipedia.org HRMS would be able to confirm this and identify other potential minor metabolites.
Table 7.5.1: Hypothetical HRMS Data for (R)-Etryptamine and its Potential Metabolites This table illustrates how HRMS data is used to propose metabolite structures.
| Compound | Biotransformation | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|---|
| (R)-Etryptamine | - | C₁₂H₁₇N₂⁺ | 189.1386 |
| Hydroxy-(R)-Etryptamine | Hydroxylation | C₁₂H₁₇N₂O⁺ | 205.1335 |
| (R)-Etryptamine N-oxide | N-oxidation | C₁₂H₁₇N₂O⁺ | 205.1335 |
| Dehydro-(R)-Etryptamine | Dehydrogenation | C₁₂H₁₅N₂⁺ | 187.1229 |
Computational and Theoretical Studies of R Etryptamine
Molecular Docking and Dynamics Simulations of (R)-Etryptamine-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental in silico techniques used to predict and analyze the interaction between a ligand, such as (R)-Etryptamine, and a biological target, typically a protein receptor. Docking predicts the preferred orientation of a molecule within a binding site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov
Although specific docking studies for (R)-Etryptamine are limited, research on related tryptamines provides a framework for understanding its potential interactions. For instance, docking studies on N,N-dimethyltryptamine (DMT) analogues with the 5-HT1B serotonin (B10506) receptor have been performed to evaluate binding affinities and interaction patterns. herbmedpharmacol.com Similarly, generative artificial intelligence combined with molecular docking has been used to screen for potential drug candidates against the main protease (Mpro) of the SARS-CoV-2 virus, identifying etryptamine (B1671773) as a potential repurposing candidate. biorxiv.orgbiorxiv.org These studies typically involve preparing the 3D structure of the target protein and the ligand, defining a binding site (or "grid box"), and using a scoring function to rank the most likely binding poses. herbmedpharmacol.comtubitak.gov.tr
For (R)-Etryptamine, key potential targets for simulation include the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and monoamine oxidase-A (MAO-A), given its known activity as a monoamine releasing agent and MAO inhibitor. drugbank.comacs.orgnih.gov A docking study of (R)-Etryptamine into the active site of MAO-A, for example, would likely reveal interactions between the primary amine of the ligand and key residues like the flavin adenine (B156593) dinucleotide (FAD) cofactor, while the indole (B1671886) ring would occupy a hydrophobic substrate cavity. MD simulations could then assess the stability of this binding pose, providing information on the residence time and conformational changes within the active site.
Table 1: Examples of Molecular Docking Studies on Tryptamine (B22526) Derivatives and Potential Interactions for (R)-Etryptamine
| Ligand/Class | Target Receptor/Enzyme | Key Interactions Observed/Predicted | Reference(s) |
|---|---|---|---|
| DMT Analogues | 5-HT1B Receptor | Interactions with active site residues, evaluated by binding energy calculations. | herbmedpharmacol.com |
| Tryptamine Derivatives | Glutamine Synthetase | Hydrogen bonding with active site amino acid residues. | core.ac.uk |
| Etryptamine | SARS-CoV-2 Mpro | Identified as a potential targeting compound through large-scale virtual screening. | biorxiv.orgbiorxiv.orgtubitak.gov.tr |
| (R)-Etryptamine (Hypothetical) | MAO-A | Hydrogen bonding from the primary amine to the FAD cofactor; hydrophobic interactions from the indole and ethyl groups within the substrate cavity. | |
| (R)-Etryptamine (Hypothetical) | SERT | Ionic interactions with Asp98; hydrogen bonding with residues in the binding pocket; hydrophobic interactions with surrounding residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-Etryptamine Analogs and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key molecular properties, known as descriptors, QSAR models can predict the activity of novel molecules before they are synthesized, accelerating drug discovery. frontiersin.orgnih.gov
QSAR studies have been applied to various classes of tryptamine derivatives. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on tryptamine-based agonists for β1-, β2-, and β3-adrenoceptors. nih.gov This type of study generates 3D contour maps that visualize where steric bulk and electrostatic charge are favorable or unfavorable for activity, providing a guide for structural modification. nih.gov Other QSAR analyses on tryptamine analogs have correlated physicochemical features like steric (Es), electronic (σp), and lipophilic (π) parameters with in vitro and in vivo effects. researchgate.net
For (R)-Etryptamine, a QSAR model could be developed using a series of its analogs with modifications at various positions (e.g., on the indole ring or the ethyl side chain). The model would correlate the biological activity of these compounds (e.g., IC50 for MAO-A inhibition or EC50 for SERT-mediated release) with calculated molecular descriptors. The resulting equation would quantify the importance of different structural features for the desired activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Tryptamine Analogs
| Descriptor Class | Specific Examples | Potential Relevance to (R)-Etryptamine Activity | Reference(s) |
|---|---|---|---|
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies, Electronic substituent constants (σp) | Influence binding to polar sites in receptors and transporters; relate to chemical reactivity. | researchgate.net |
| Steric | Molecular weight, Molecular volume, Molar refractivity, Steric substituent constants (Es) | Determine the fit within a receptor's binding pocket; bulky groups can enhance or hinder activity. | researchgate.net |
| Lipophilic | LogP (octanol-water partition coefficient), Lipophilic substituent constants (π) | Govern the ability to cross cell membranes and the blood-brain barrier; influence hydrophobic interactions. | researchgate.net |
| Topological | Connectivity indices, Shape indices | Quantify molecular size, shape, and degree of branching, which affect receptor fit. | frontiersin.org |
| 3D (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Provide a 3D map of favorable and unfavorable regions for interaction around the molecular scaffold. | nih.gov |
Quantum Chemical Calculations of (R)-Etryptamine’s Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules from first principles. longdom.orgjocpr.com These methods can determine properties such as optimized molecular geometry, electron density distribution, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MESP). jocpr.com This information is crucial for understanding a molecule's intrinsic stability, reactivity, and potential interaction sites. mdpi.com
While specific DFT studies on (R)-Etryptamine are not prominent, the methodology has been applied to many related structures. DFT calculations on tryptamine derivatives have been used to identify active sites, with electron-donating regions often found on the indole ring and electron-accepting areas on amine groups. mdpi.com The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insight into chemical reactivity and stability. jocpr.com The MESP map visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively.
A DFT study of (R)-Etryptamine would provide precise data on its 3D structure, bond lengths, and angles. It would also quantify its electronic properties, which are fundamental to its interaction with biological targets. For example, the calculated charge distribution on the primary amine and the indole nitrogen would inform their roles in hydrogen bonding and other electrostatic interactions within a receptor active site.
Table 3: Key Properties from Quantum Chemical Calculations and Their Significance for (R)-Etryptamine
| Calculated Property | Definition | Significance for (R)-Etryptamine | Reference(s) |
|---|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles for use in other modeling techniques like docking. | jocpr.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; the indole ring is typically the primary electron donor. | jocpr.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. | jocpr.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | jocpr.com |
| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. | mdpi.com |
| Mulliken Atomic Charges | A theoretical distribution of charge among the atoms in a molecule. | Quantifies the partial charges on atoms, helping to rationalize electrostatic interactions and hydrogen bonding. | jocpr.com |
In Silico Prediction of (R)-Etryptamine Metabolic Pathways and Sites of Biotransformation
In silico metabolism prediction tools are computational models designed to predict the metabolic fate of a chemical compound (a xenobiotic) in the body. nih.govcreative-biolabs.com These tools can identify likely sites of metabolism (SoMs) on the molecule and predict the structures of the resulting metabolites. univie.ac.at This is critical in drug discovery, as metabolism can lead to inactivation, activation, or the formation of toxic byproducts. nih.gov Methods can be ligand-based, relying on the substrate's structure, or structure-based, modeling the interaction with metabolic enzymes like cytochrome P450s (CYPs). creative-biolabs.com
For tryptamines, common metabolic transformations include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. acs.org For example, a comprehensive review of etryptamine (AET) identified its major metabolite as 6-hydroxy-AET, which was found to be inactive as a monoamine oxidase inhibitor. acs.org Computational tools like GLORY or FAME 3 can predict such transformations. univie.ac.at They use rule-based systems or machine learning models trained on large datasets of known metabolic reactions to predict which atoms in a new molecule are most susceptible to modification by metabolic enzymes. univie.ac.at
Applying such tools to (R)-Etryptamine would generate a list of probable metabolites. The primary sites of metabolism would likely be predicted on the indole ring (especially at positions 4, 5, 6, and 7) leading to hydroxylation, and on the primary amine group, leading to N-acetylation or conjugation reactions.
Table 4: Predicted Metabolic Pathways for (R)-Etryptamine Based on Known Tryptamine Biotransformations
| Metabolic Reaction | Site on (R)-Etryptamine | Predicted Metabolite Structure | Reference(s) |
|---|---|---|---|
| Aromatic Hydroxylation | C6 position of the indole ring | (R)-6-hydroxy-etryptamine | acs.org |
| Aromatic Hydroxylation | C4, C5, or C7 position of the indole ring | (R)-4-hydroxy-, (R)-5-hydroxy-, or (R)-7-hydroxy-etryptamine | acs.org |
| N-Acetylation | Primary amine | N-acetyl-(R)-etryptamine | acs.org |
| O-Glucuronidation | Hydroxyl group of a hydroxy-metabolite | (R)-hydroxy-etryptamine-O-glucuronide | acs.org |
| O-Sulfation | Hydroxyl group of a hydroxy-metabolite | (R)-hydroxy-etryptamine-O-sulfate | acs.org |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches for (R)-Etryptamine Scaffolds
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com These models are generated either by superimposing a set of active molecules and extracting their common features (ligand-based) or by identifying key interaction points from a ligand-protein complex structure (structure-based). mdpi.cometflin.com
Pharmacophore models have been successfully developed for various tryptamine-like scaffolds. For example, models for transient receptor potential vanilloid-1 (TRPV1) antagonists often highlight a polar head, a linker, and a hydrophobic tail as essential features. [46 of original source, not available] Such models can then be used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. frontiersin.org
A pharmacophore model for (R)-Etryptamine targeting a specific receptor, such as the serotonin transporter, could be constructed. Based on its structure, the essential features would likely include the indole ring as a hydrophobic feature and/or an aromatic ring feature, the terminal nitrogen of the primary amine as a hydrogen bond donor and positive ionizable feature, and potentially a hydrophobic feature representing the ethyl group. The specific spatial arrangement of these features, dictated by the (R)-stereochemistry, would be critical for selective binding.
Table 5: Hypothetical Pharmacophore Features for (R)-Etryptamine
| Pharmacophore Feature | Corresponding Chemical Moiety in (R)-Etryptamine | Role in Receptor Interaction |
|---|---|---|
| Aromatic Ring (AR) | Indole ring system | π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site. |
| Hydrophobic (HY) | Indole ring and ethyl group | van der Waals interactions with nonpolar pockets of the receptor. |
| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) and indole N-H | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on receptor residues. |
| Positive Ionizable (PI) | Primary amine (-NH2) | Forms an ionic bond or salt bridge with negatively charged residues (e.g., Asp, Glu) at physiological pH. |
| Exclusion Volume(s) | Defines regions of space that should not be occupied to avoid steric clashes with the receptor. |
Q & A
Q. How should researchers design a literature review to identify gaps in (R)-Etryptamine’s mechanistic studies?
- Methodology : Use systematic review protocols (PRISMA guidelines) with databases like PubMed and SciFinder. Keywords: “Etryptamine enantiomers,” “5-HT receptor stereoselectivity,” “tryptamine pharmacology.” Critically appraise sources for methodological rigor, prioritizing peer-reviewed journals over commercial websites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
